molecular formula C14H12O3 B3272962 2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol CAS No. 5770-68-3

2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No. B3272962
CAS RN: 5770-68-3
M. Wt: 228.24 g/mol
InChI Key: OLIYXRBEDCJVLH-UHFFFAOYSA-N
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Description

“2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” is also known as Phendioxan . It is an α1-adrenergic receptor antagonist . The molecular formula of this compound is C8H8O2 .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-Benzodioxins and its bioisosteres has been a topic of interest due to their presence in a large number of structures of therapeutic agents possessing important biological activities . The synthesis of these compounds involves various methods including intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzodioxin 4-oxides .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” can be viewed using Java or Javascript . The molecular weight of this compound is 136.1479 .


Chemical Reactions Analysis

The compound has shown to exhibit weak to moderate inhibitory activities against α-glucosidase enzyme . It has also demonstrated moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” include a molecular weight of 136.1479 . The compound exhibits significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime .

Future Directions

The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases . This suggests potential future directions for the development of new therapeutic agents.

properties

IUPAC Name

3-phenyl-2H-1,4-benzodioxin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(11-6-2-1-3-7-11)10-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIYXRBEDCJVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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